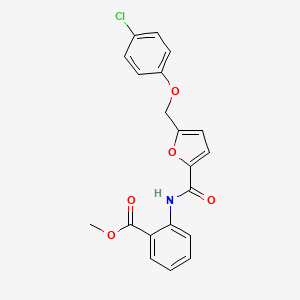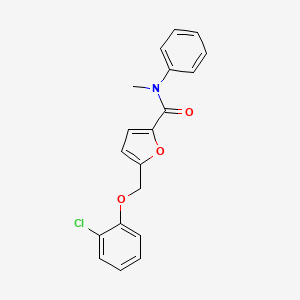
5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with a chlorophenoxy group and a carboxamide group, making it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The chlorophenoxy group is introduced through a substitution reaction, followed by the addition of the carboxamide group. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the furan ring and the carboxamide group makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized furan derivatives, reduced amides, and substituted chlorophenoxy compounds. These products are often used as intermediates in further chemical syntheses.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it valuable in the development of new chemical entities.
Biology: In biological research, 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity contribute to its widespread use in various manufacturing processes.
Mécanisme D'action
The mechanism by which 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in their substituents.
Chlorophenoxy derivatives: These compounds contain the chlorophenoxy group but may have different core structures.
Uniqueness: 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H16ClNO3 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
5-[(2-chlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-21(14-7-3-2-4-8-14)19(22)18-12-11-15(24-18)13-23-17-10-6-5-9-16(17)20/h2-12H,13H2,1H3 |
Clé InChI |
AUSQFGIOJWIZPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Solubilité |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


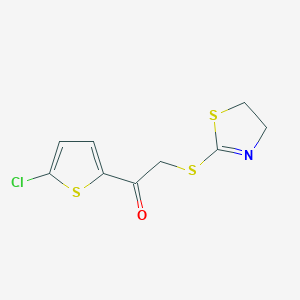
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
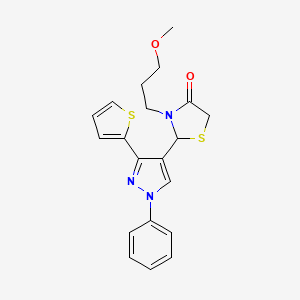
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
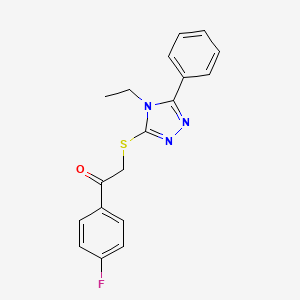
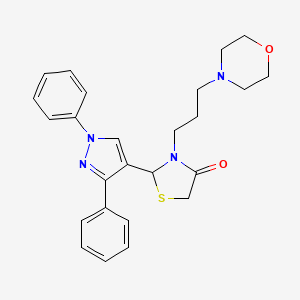
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-](/img/structure/B10816079.png)
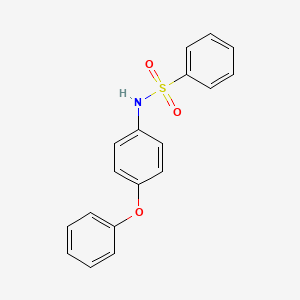

![2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B10816103.png)

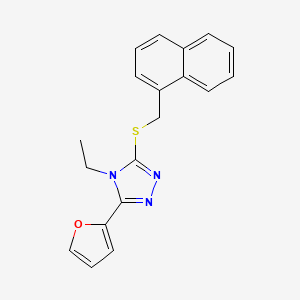
![1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B10816130.png)
